molecular formula C10H12ClNO2 B7841686 N-(5-Chloro-2-hydroxy-phenyl)-isobutyramide

N-(5-Chloro-2-hydroxy-phenyl)-isobutyramide

Cat. No.: B7841686
M. Wt: 213.66 g/mol
InChI Key: WWFFSAFZBIHKDQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxy-phenyl)-isobutyramide is a chemical compound characterized by its unique structure, which includes a chloro group, a hydroxy group, and an isobutyramide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-chloro-2-hydroxybenzaldehyde and isobutyric acid.

  • Reaction Process: The reaction involves the formation of an amide bond through a condensation reaction between the aldehyde group of 5-chloro-2-hydroxybenzaldehyde and the carboxylic acid group of isobutyric acid.

  • Catalysts and Conditions: The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) and carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation Products: Formation of carboxylic acids or ketones.

  • Reduction Products: Formation of alcohols.

  • Substitution Products: Formation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: N-(5-Chloro-2-hydroxy-phenyl)-isobutyramide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-Chloro-2-hydroxy-phenyl)-isobutyramide exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes crucial for bacterial survival.

  • Cell Membrane Disruption: It may interact with and disrupt bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

  • N-(2-Hydroxy-5-methyl-phenyl)-isobutyramide: Similar structure but with a methyl group instead of a chlorine atom.

  • N-(2-Hydroxy-5-chloro-phenyl)-butyramide: Similar structure but with a butyramide group instead of an isobutyramide group.

Uniqueness: N-(5-Chloro-2-hydroxy-phenyl)-isobutyramide is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)10(14)12-8-5-7(11)3-4-9(8)13/h3-6,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFFSAFZBIHKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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